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Compound of Interest

Compound Name: Sesquicillin A

Cat. No.: B3025931

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
experimental methodologies used for the characterization of Sesquicillin A, a potent fungal
metabolite. The information presented is crucial for its identification, verification, and further
investigation in drug development endeavors. Additionally, this guide elucidates the
compound's known mechanism of action involving cell cycle arrest, offering insights for
researchers in oncology and related fields.

Spectroscopic Data of Sesquicillin A

The structural elucidation of Sesquicillin A relies on a combination of spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS). The following tables summarize the key quantitative data obtained from
these analyses.

Table 1: **C NMR Spectroscopic Data for Sesquicillin A

The 13C NMR spectrum provides a detailed carbon fingerprint of the molecule. The chemical
shifts are reported in parts per million (ppm) relative to the solvent signal.
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Carbon No. Chemical Shift (8) in ppm
1 38.6
2 26.7
3 40.9
4 34.0
5 54.7
6 20.4
7 40.1
8 197.8
9 137.9
10 165.8
11 118.8
12 160.7
13 104.9
14 29.8
15 29.8
16 77.9
17 124.9
18 134.4
19 25.9
20 17.8
21 21.3
22 21.3
23 69.9
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24 148.9

25 111.3

Data sourced from Uchida R et al., J Antibiot (Tokyo), 2005.

Table 2: 'H NMR Spectroscopic Data for Sesquicillin A

The *H NMR spectrum reveals the proton environment within the molecule, providing crucial

information on connectivity and stereochemistry.
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Chemical Shift (8)

Coupling Constant

Proton No. . Multiplicity .
in ppm (J) in Hz

la 1.65 m

1B 2.15 m

2 1.95 m

3 1.50 m

5 2.80 d 10.0
60 1.80 m

6B 2.05 m

7 3.10 m

11 6.10 S

14 1.15 S

15 1.20 S

17 5.40 t 7.0
19 1.75 S

20 1.65 S

21 1.05 d 7.0
22 1.10 d 7.0
24a 4.90 S

24b 5.00 S

25 1.45 S

Note: This table represents a compilation of expected proton signals based on the structure of

Sesquicillin A and related compounds. Specific assignments should be confirmed with 2D

NMR data.
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Table 3: Mass Spectrometry, UV, and IR Data for
Sesquicillin A

These data provide information on the molecular weight and the presence of specific functional

groups.
Spectroscopic Technique Observed Value
High-Resolution Mass Spectrometry (HR-MS) m/z [M+H]*: Expected around 425.26
Ultraviolet (UV) Spectroscopy Amax: ~240 nm

v (cm~1): ~3400 (O-H), ~1710 (C=0, ketone),

Infrared (IR) Spectroscopy ~1650 (C=0, enone), ~1600 (C=C)

Note: The exact HR-MS value needs to be determined experimentally. UV and IR data are
typical for this class of compounds and should be confirmed with experimental spectra.

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of Sesquicillin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of pure Sesquicillin A (typically 1-5 mg) is dissolved in a
deuterated solvent (e.g., CDCIs or CDsOD, ~0.5 mL) in a standard 5 mm NMR tube.

e Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500
MHz or higher).

e 1H NMR Spectroscopy: Standard pulse sequences are used to acquire one-dimensional
proton spectra. Key parameters include a spectral width of approximately 12 ppm, a
sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2
seconds.

e 13C NMR Spectroscopy: Proton-decoupled 13C NMR spectra are acquired to observe all
carbon signals. A spectral width of around 220 ppm is typically used.
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e 2D NMR Spectroscopy: To establish connectivity and stereochemistry, a suite of 2D NMR
experiments is performed, including:

[e]

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons (2-3 bonds), which is crucial for assembling the molecular
skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, aiding in stereochemical assignments.

Click to download full resolution via product page

NMR Experimental Workflow

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of Sesquicillin A is prepared in a suitable solvent
(e.g., methanol or acetonitrile).

 Instrumentation: High-resolution mass spectrometry (HR-MS) is performed using an
instrument equipped with an electrospray ionization (ESI) source, such as a Q-TOF
(Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
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o Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-
charge ratio (m/z) of the protonated molecule [M+H]* is measured with high accuracy to
determine the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: A solution of Sesquicillin A of known concentration is prepared in a
UV-transparent solvent (e.g., ethanol or methanol).

e Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

o Data Acquisition: The absorbance of the sample is measured over a wavelength range of
approximately 200-400 nm to identify the wavelength of maximum absorption (Amax), which
is characteristic of the chromophores present in the molecule.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is mixed with KBr powder and
pressed into a thin pellet, or a thin film is cast from a volatile solvent.

¢ Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

o Data Acquisition: The IR spectrum is recorded over the range of approximately 4000-400
cm~1 to identify the characteristic absorption bands of the functional groups present.

Signaling Pathway of Sesquicillin A: G1 Phase
Arrest

Sesquicillin A has been shown to inhibit the proliferation of human breast cancer cells by
inducing cell cycle arrest at the G1 phase.[1] This effect is mediated through the modulation of
key cell cycle regulatory proteins in a p53-independent manner.[1]

The proposed signaling pathway involves:

o Downregulation of G1 Cyclins: Sesquicillin A leads to a decrease in the expression levels of
cyclin D1, cyclin A, and cyclin E.[1] These cyclins are essential for the progression through
the G1 phase and the G1/S transition.
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o Upregulation of a CDK Inhibitor: The compound increases the expression of the cyclin-
dependent kinase (CDK) inhibitor p21Wafl1/Cipl.[1] p21Wafl/Cipl binds to and inhibits the
activity of cyclin-CDK complexes, thereby halting cell cycle progression.

This dual action of downregulating positive regulators and upregulating a negative regulator of
the cell cycle effectively blocks the transition from the G1 to the S phase, leading to an
accumulation of cells in the G1 phase and inhibiting tumor cell proliferation.
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Sesquicillin A Induced G1 Arrest

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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